molecular formula C8H7Cl2N5 B8375700 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine CAS No. 851435-01-3

2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B8375700
CAS No.: 851435-01-3
M. Wt: 244.08 g/mol
InChI Key: VHPPIGGXGRMQTP-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 5-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to its dual presence of pyrimidine and pyrazole rings, which contribute to its specific biological activities and potential as a therapeutic agent.

Properties

CAS No.

851435-01-3

Molecular Formula

C8H7Cl2N5

Molecular Weight

244.08 g/mol

IUPAC Name

2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C8H7Cl2N5/c1-4-2-7(15-14-4)12-6-3-5(9)11-8(10)13-6/h2-3H,1H3,(H2,11,12,13,14,15)

InChI Key

VHPPIGGXGRMQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4,6-trichloropyrimidine (1.0 g, 5.4 mmol), 3-amino-5-methyl-1H-pyrazole (0.53 g, 5.4 mmol), and sodium carbonate (0.57 g, 5.4 mmol) in ethanol (25 ml) was stirred at ambient temperature for 18 hours. Water was added and the resulting precipitate was collected by filtration washed with water and a small amount of methanol, and dried to give the title compound (1.15 g, 88%) as a colourless crystalline solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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